Chemical Identity
The compound 6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 554.06 g/mol. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Source and Classification
This compound can be classified as a thienopyrimidine derivative, which is a class of compounds often explored for their pharmacological properties. The presence of various functional groups such as aldehyde, methoxy, and amide contributes to its potential reactivity and biological activity. It is synthesized through multi-step organic reactions that involve the formation of heterocyclic structures.
Methods and Technical Details
The synthesis of 6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves several key steps:
Each step requires careful control over reaction conditions to maximize yield and purity, often necessitating optimization of temperature, solvents, and catalysts .
Structure and Data
The molecular structure of 6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can be represented in various formats including structural formulas and three-dimensional models. Key structural features include:
InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34).
Reactions and Technical Details
The compound can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's potential for further modification and functionalization in synthetic chemistry .
Process and Data
The mechanism of action for 6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is not fully elucidated but may involve interactions with specific enzymes or receptors within biological systems.
Potential targets include:
Further research is required to detail these interactions and confirm specific molecular targets .
Physical Properties
Chemical Properties
The compound's reactivity is influenced by its functional groups:
These properties indicate potential stability under various conditions but necessitate careful handling during synthesis and application .
Scientific Uses
6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide shows promise in several scientific domains:
Research into this compound continues to explore its full potential across these fields .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5